Tiletamine hydrochloride
Description
Crystallographic Structure and Stereochemical Properties
Tiletamine hydrochloride crystallizes as odorless white to off-white crystals. The core structure consists of a cyclohexanone ring substituted at the 2-position with an ethylamino group and a thiophene ring. The cyclohexanone ring adopts a conformation typical of substituted cyclohexanones, and the presence of the thiophene heterocycle introduces aromatic character. The hydrochloride salt form stabilizes the compound as crystalline solids suitable for storage under refrigerated conditions.
Regarding stereochemistry, tiletamine contains a chiral center at the 2-position of the cyclohexanone ring where the ethylamino and thiophene groups are attached. This stereocenter can give rise to enantiomers; however, detailed crystallographic data specifying absolute configuration or enantiomeric purity are not explicitly provided in the available literature. The compound’s pharmacological activity is related to its stereochemistry, as with other arylcyclohexylamines.
Spectroscopic Characterization (IR, NMR, UV-Vis)
Infrared Spectroscopy (IR): The IR spectrum of this compound typically shows characteristic absorption bands corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring near 1700 cm⁻¹, indicative of the ketone functionality. Additional bands arise from N-H stretching of the ethylamino group and aromatic C-H stretches from the thiophene ring.
Nuclear Magnetic Resonance (NMR): Proton NMR (^1H NMR) spectra reveal signals corresponding to the cyclohexanone ring protons, the ethylamino side chain (notably the methylene and methyl groups), and the aromatic protons of the thiophene ring. Carbon NMR (^13C NMR) confirms the presence of the ketone carbonyl carbon, aromatic carbons of the thiophene, and aliphatic carbons of the cyclohexanone and ethylamino moieties. The chemical shifts and splitting patterns are consistent with the proposed structure.
Ultraviolet-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum of this compound is influenced primarily by the thiophene aromatic ring, which absorbs in the UV region, typically around 250-300 nm. The ketone and amine groups contribute less prominently to UV absorption.
Comparative Structural Analysis with NMDA Receptor Antagonist Analogues
This compound is structurally related to other arylcyclohexylamine dissociative anesthetics such as ketamine and phencyclidine. All these compounds share a cyclohexanone or cyclohexylamine core with aromatic substituents, which confer affinity for the N-methyl-D-aspartate (NMDA) receptor as antagonists.
| Feature | This compound | Ketamine Hydrochloride | Phencyclidine Hydrochloride |
|---|---|---|---|
| Core Structure | Cyclohexanone ring with ethylamino and thiophene substituents | Cyclohexanone ring with methylamino and phenyl substituents | Cyclohexylamine ring with phenyl substituent |
| Aromatic Group | Thiophene (heteroaromatic sulfur-containing ring) | Phenyl (benzene ring) | Phenyl (benzene ring) |
| Molecular Formula | C12H18ClNOS | C13H16ClNO | C17H25NCl |
| Molecular Weight (g/mol) | ~259.79 | ~237.7 | ~243.8 |
| Stereochemistry | One chiral center at 2-position | One chiral center at 2-position | No chiral center |
| NMDA Receptor Antagonism | Yes | Yes | Yes |
The presence of the thiophene ring in tiletamine differentiates it from ketamine and phencyclidine, which have phenyl rings. This heteroaromatic substitution may influence binding affinity and pharmacological profile at the NMDA receptor. Additionally, tiletamine’s ethylamino group contrasts with ketamine’s methylamino group, potentially affecting its physicochemical and biological properties.
This detailed chemical and structural characterization of this compound highlights its identity as an arylcyclohexylamine NMDA receptor antagonist with distinctive features such as a thiophene aromatic ring and a ketone-substituted cyclohexane core. The spectroscopic data support its molecular structure, while comparative analysis situates it within the class of dissociative anesthetics related to ketamine and phencyclidine.
Properties
IUPAC Name |
2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-49-9 (Parent) | |
| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045539 | |
| Record name | Tiletamine hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14176-50-2 | |
| Record name | Tiletamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
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| Record name | TILETAMINE HYDROCHLORIDE | |
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| Record name | Tiletamine hydrochloride | |
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| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Tiletamine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylamino-2-thiophenecarboxamide. This intermediate is then cyclized to produce 2-ethylamino-2-(2-thienyl)cyclohexanone, which is subsequently converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is typically produced in sterile conditions to prevent contamination, especially since it is used in injectable forms .
Chemical Reactions Analysis
Key Synthetic Routes
The industrial synthesis of tiletamine hydrochloride involves a multi-step process optimized for yield and purity. Key reactions include:
Friedel-Crafts Acylation
Cyclopentyl 2-thienyl ketone is synthesized via a Friedel-Crafts reaction between cyclopentanecarboxylic acid chloride and thiophene. This step uses aluminum trichloride (AlCl₃) or graphite as catalysts, replacing environmentally hazardous tin-based catalysts .
Halogenation and Amination
The ketone intermediate undergoes bromination followed by amination with ethylamine:
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Bromination : α-Bromoketone formation using bromine in o-dichlorobenzene .
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Amination : Reaction with ethylamine at 0°C to form 2-ethylamino-2-(2-thienyl)cyclohexanone .
Thermal Rearrangement and Salt Formation
The final steps involve thermal rearrangement of intermediates and conversion to the hydrochloride salt using hydrogen chloride gas .
Metabolic Pathways
This compound undergoes hepatic biotransformation, primarily via oxidative and reductive pathways :
| Reaction Type | Reagents/Conditions | Major Metabolites |
|---|---|---|
| Oxidation | Cytochrome P450 enzymes | N-oxide derivatives |
| Reduction | Hepatic reductases | Secondary amines (e.g., nor-tiletamine) |
These metabolites are renally excreted, with minimal accumulation in tissues .
In Vitro Chemical Reactivity
Laboratory studies highlight its participation in the following reactions:
Substitution Reactions
-
Thiophene Ring Halogenation : Reacts with chlorine or bromine to form halogenated derivatives.
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Ethylamino Group Modification : Alkylation or acylation alters pharmacological properties.
Degradation Under Stress Conditions
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Acidic Hydrolysis : Degrades to cyclohexanone and thiophene derivatives at low pH .
-
Thermal Decomposition : Forms volatile byproducts above 200°C .
Analytical Characterization
Spectroscopic methods confirm structural integrity and reaction outcomes:
Stability and Environmental Factors
Scientific Research Applications
Veterinary Anesthesia
Tiletamine/Zolazepam Combination
Tiletamine is frequently combined with zolazepam to enhance its anesthetic properties. This combination is marketed under the brand name Zoletil and is widely used for inducing anesthesia in various animal species.
- Efficacy in Different Species : Research indicates that tiletamine/zolazepam provides effective anesthesia for both short-term and long-term surgical procedures in animals such as pigs and alpacas. For instance, a study compared the anesthetic efficacy of tiletamine/zolazepam with dexmedetomidine against other combinations in pigs undergoing surgery, showing comparable results in terms of anesthesia quality and recovery times .
| Study | Species | Anesthetic Combination | Duration | Findings |
|---|---|---|---|---|
| Akaraphutiporn et al. (2024) | Pigs | TKD (Tiletamine/Zolazepam + Dexmedetomidine) | 45-90 min | Comparable efficacy to TKX (Tiletamine/Zolazepam + Xylazine) |
| AVMA Journal (2016) | Alpacas | Tiletamine/Zolazepam + Dexmedetomidine | Variable | Effective for IM administration with varying dosages |
Wildlife Management
Tiletamine hydrochloride is also employed in wildlife management for tranquilizing animals during capture or relocation. The lower volume required for administration makes it particularly advantageous when using blow darts.
- Case Studies : In wildlife rehabilitation settings, tiletamine/zolazepam has been used successfully to immobilize various species for health assessments, allowing veterinarians to perform necessary medical interventions without causing undue stress to the animals .
Research Applications
This compound has been the subject of numerous studies investigating its pharmacological properties and safety profiles.
- Abuse Liability Studies : Research has highlighted concerns regarding the potential for human abuse of tiletamine/zolazepam combinations. A notable case involved a fatality linked to the misuse of these substances, underscoring the need for monitoring their distribution and use .
- Comparative Efficacy Studies : Studies have evaluated the anesthetic effects of tiletamine/zolazepam against other anesthetics like ketamine, revealing its advantages in terms of muscle relaxation and analgesic effects .
Mechanism of Action
Tiletamine hydrochloride exerts its effects by acting as an NMDA receptor antagonist. This action inhibits the excitatory neurotransmitter glutamate, leading to a dissociative anesthetic state. The compound primarily targets the NMDA receptors in the central nervous system, resulting in anesthesia, analgesia, and amnesia .
Comparison with Similar Compounds
Key Research Findings
Efficacy in Wildlife Immobilization
- Arctic Foxes : A 15 mg/kg dose of Zoletil® provided safe handling within 2.4 minutes and full recovery in 39.3 minutes .
- Grizzly Bears : 7–9 mg/kg induced anesthesia in 4.1 minutes, enabling 45–75 minutes of procedural safety .
Synergistic Formulations
- Tiletamine-zolazepam combinations reduce muscle rigidity and convulsions compared to tiletamine alone, enhancing recovery smoothness .
Species-Specific Dosages
| Species | Recommended Dose (mg/kg) | Induction Time (min) |
|---|---|---|
| Primates | 5–10 | 5–10 |
| Swine | 4–6 | 5–10 |
| Domestic Cats | 5–10 | 3–5 |
Biological Activity
Tiletamine hydrochloride is a potent dissociative anesthetic primarily used in veterinary medicine. It is chemically related to ketamine and phencyclidine, functioning as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
Pharmacodynamics
Tiletamine acts predominantly on the NMDA receptor, inhibiting excitatory neurotransmission. This mechanism contributes to its anesthetic properties. Key findings from various studies illustrate its effects:
- Inhibition of NMDA-mediated responses : Tiletamine has been shown to inhibit NMDA-mediated responses in rat hippocampal and striatal slices without significantly affecting normal synaptic transmission at low concentrations. The IC50 for inhibiting NMA-mediated acetylcholine release in striatal slices was found to be approximately 70 nM .
- Effects on synaptic transmission : In experiments involving hippocampal CA1 cells, tiletamine at concentrations of 3 µM effectively blocked responses to NMDA but did not affect responses to other excitatory amino acids such as glutamate and kainate .
Pharmacokinetics
This compound is characterized by its lipophilicity, which facilitates rapid absorption and distribution in the body. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Molar Mass | 223.33 g/mol |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
| Routes of Administration | IV, IM, SC |
Clinical Applications
Tiletamine is commonly used in combination with zolazepam as an injectable anesthetic under the brand name Telazol. This combination is particularly effective for inducing anesthesia in various animal species. Research has shown that tiletamine/zolazepam provides rapid onset and sufficient duration of anesthesia for surgical procedures.
Case Study: Anesthesia in Swine
A study investigated the induction of anesthesia using a combination of tiletamine/zolazepam and ketamine with dexmedetomidine or xylazine in swine. The results indicated that the combination with dexmedetomidine (TKD) accelerated anesthesia onset compared to xylazine (TKX), suggesting that TKD may be more effective for non-invasive procedures .
Antinociceptive Properties
Research has also focused on the antinociceptive properties of tiletamine/zolazepam. A study using the tail-flick test in rats demonstrated that while tiletamine/zolazepam alone was not effective for analgesia, its combination with other analgesics like butorphanol significantly enhanced pain relief, indicating potential for use in pain management protocols .
Safety and Toxicology
Despite its efficacy, tiletamine can pose risks when misused. A notable case involved a fatality linked to the injection of tiletamine and zolazepam, highlighting the importance of careful administration and monitoring during use .
Q & A
Q. What are the pharmacological mechanisms of tiletamine hydrochloride, and how do they justify its use in experimental anesthesia?
this compound, an NMDA receptor antagonist, induces dissociative anesthesia by blocking glutamate-mediated neurotransmission. Its combination with zolazepam (a benzodiazepine) in formulations like Zoletil® enhances muscle relaxation and reduces seizure risks. This synergistic effect stabilizes anesthesia while minimizing adverse effects, making it suitable for acute surgical procedures in rodents and large animals .
Q. What are the standardized protocols for dosing this compound in rodent models?
In adult rats (370–420 g), a dose of 2 mg/kg intramuscularly (combined with zolazepam) provides effective anesthesia for 20–40 minutes. Dose adjustments should consider species-specific metabolic rates; for example, swine require 7 mg/kg for comparable efficacy. Pre-trial pharmacokinetic studies and pilot experiments are critical to optimize dosing while avoiding overdose-related mortality .
Q. How should researchers ensure reproducibility when using this compound in experimental anesthesia?
- Documentation : Specify the commercial source (e.g., Zoletil® 100, Vibrac) and batch number to account for potential variability in drug purity.
- Monitoring : Record physiological parameters (e.g., heart rate, respiratory rate) at 5-minute intervals to standardize anesthesia depth.
- Ethics compliance : Adhere to institutional animal care guidelines (e.g., NIH standards) and report approval codes in publications .
Advanced Research Questions
Q. How can interspecies metabolic differences in this compound pharmacokinetics be systematically studied?
- Comparative pharmacokinetics : Use liquid chromatography-mass spectrometry (LC-MS) to measure plasma concentrations across species (e.g., rodents, swine, non-human primates) at timed intervals.
- Enzyme profiling : Analyze hepatic cytochrome P450 isoforms responsible for tiletamine metabolism. For instance, CYP3A4/5 in primates may metabolize the drug faster than rodent-specific isoforms, explaining dose disparities .
Q. What experimental designs address contradictory data on tiletamine’s neurobehavioral effects post-recovery?
- Controlled longitudinal studies : Monitor animals for 72 hours post-administration using standardized neurobehavioral scales (e.g., open-field tests, rotorod performance).
- Histopathological analysis : Compare hippocampal NMDA receptor density and neuronal apoptosis rates between treatment groups to resolve discrepancies in neurotoxicity reports .
Q. How can researchers mitigate variability in anesthesia depth when using tiletamine-zolazepam combinations?
- Dose stratification : Pre-classify subjects by weight and age to minimize intra-group variability.
- Adjunctive agents : Administer α₂-agonists (e.g., xylazine) to reduce tiletamine requirements by 30–40%, enhancing hemodynamic stability. Validate this approach via randomized controlled trials with blinded outcome assessors .
Methodological Challenges and Solutions
Q. What strategies ensure ethical and reliable data collection in tiletamine studies?
- Blinding : Use coded syringes prepared by a third party to eliminate operator bias.
- Endpoint criteria : Define humane endpoints (e.g., respiratory depression >20%) a priori to prevent undue suffering.
- Data transparency : Publish raw physiological datasets in supplementary materials to facilitate meta-analyses .
Q. How should conflicting results on tiletamine’s hepatotoxicity be resolved?
- Multi-institutional validation : Replicate studies across labs using identical strains and dosing regimens.
- Biomarker panels : Measure ALT, AST, and glutathione levels alongside histopathology to distinguish drug-induced injury from procedural artifacts .
Data Presentation Guidelines
- Tables : Include dose-response curves, species-specific ED₅₀ values, and statistical comparisons (e.g., ANOVA with post-hoc tests).
- Figures : Use high-resolution microscopy images to illustrate neuronal changes post-exposure.
- References : Cite primary literature (e.g., receptor binding assays ) rather than vendor catalogs to maintain academic rigor .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
